(4-Fluorophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula and a molecular weight of approximately 192.31 g/mol. It features a trimethylsilane group attached to a phenyl ring that bears a fluorine substituent at the para position. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
FPTMS can be synthesized through various methods, including the Sonogashira reaction and the Negishi coupling reaction. These reactions allow for the attachment of various functional groups to the ethynyl group (C≡C) of FPTMS, leading to diverse derivatives with unique properties. This ability to modify FPTMS makes it a versatile building block for the synthesis of complex molecules with potential applications in various fields [].
FPTMS has been explored for its potential applications in materials science due to its unique combination of properties. The presence of the trimethylsilyl group (Si(CH₃)₃) makes FPTMS hydrophobic, while the ethynyl group allows for π-π stacking interactions with other aromatic molecules. This combination of properties makes FPTMS a promising candidate for the development of self-assembled monolayers, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs) [, ].
While specific biological activity data for (4-Fluorophenylethynyl)trimethylsilane is limited, compounds containing fluorinated phenyl groups often exhibit interesting biological properties due to their ability to modulate biological pathways. Fluorinated compounds are frequently investigated for their roles in medicinal chemistry, particularly in drug design, where they can enhance metabolic stability and bioavailability.
The synthesis of (4-Fluorophenylethynyl)trimethylsilane typically involves the following methods:
(4-Fluorophenylethynyl)trimethylsilane has several applications:
Several compounds share similarities with (4-Fluorophenylethynyl)trimethylsilane based on their structural features or functional groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Trimethyl(phenylethynyl)silane | CHSi | Lacks fluorine; used similarly in synthesis |
| 3-Fluorophenylethynyltrimethylsilane | CHFSi | Fluorine at meta position; different reactivity |
| 4-Methoxyphenylethynyltrimethylsilane | CHOSi | Contains methoxy group; alters electronic properties |
| (4-Bromophenylethynyl)trimethylsilane | CHBrSi | Bromine instead of fluorine; used in similar coupling reactions |
The uniqueness of (4-Fluorophenylethynyl)trimethylsilane lies in its specific fluorination pattern, which can significantly influence its physical and chemical properties compared to similar compounds. The presence of fluorine enhances its stability and can affect its reactivity profile, making it particularly useful in fine chemical synthesis and medicinal chemistry applications.
Irritant